molecular formula C15H15NO2 B8329252 3-methoxy-2-methyl-N-phenylbenzamide

3-methoxy-2-methyl-N-phenylbenzamide

Cat. No. B8329252
M. Wt: 241.28 g/mol
InChI Key: JMYLVZGGEKBZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-2-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-2-methyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-2-methyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-methoxy-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c1-11-13(9-6-10-14(11)18-2)15(17)16-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,16,17)

InChI Key

JMYLVZGGEKBZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.